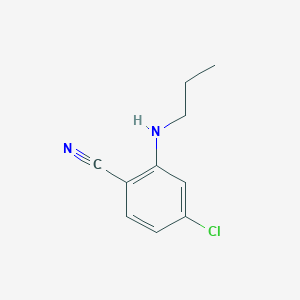
1-(4-Methylphenyl)-2-(2,2,2-Trifluorethoxy)ethan-1-on
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe einige allgemeine Informationen über die Anwendungen von Trifluorethoxyverbindungen gefunden, die auf potenzielle Anwendungen für 1-(4-Methylphenyl)-2-(2,2,2-Trifluorethoxy)ethan-1-on schließen lassen könnten. Aufgrund der Spezifität Ihrer Anfrage und des Fehlens direkter Suchergebnisse für diese genaue Verbindung werde ich jedoch eine detaillierte Analyse auf der Grundlage verwandter Trifluorethoxyverbindungen und ihrer Anwendungen in der wissenschaftlichen Forschung liefern.
Biomedizinische Bildgebung
Trifluorethoxygruppen werden zunehmend in Medikamenten und potenziellen Tracern für die biomedizinische Bildgebung mit Positronen-Emissions-Tomographie (PET) verwendet. Die Substitution mit einer Trifluorethoxygruppe könnte die Quantifizierung der Traceraufnahme verbessern, insbesondere in der Gehirnbildgebung .
Pharmazeutische Entwicklung
Die einzigartigen Eigenschaften von Trifluorethoxygruppen, wie z. B. ihre Fähigkeit, Löslichkeit und Stabilität zu beeinflussen, machen sie wertvoll für die Entwicklung von Arzneimitteln. Sie können verwendet werden, um die pharmakokinetischen Eigenschaften von Arzneimitteln zu modifizieren .
Materialwissenschaften
Trifluorethoxy-substituierte Phthalocyanine weisen aufgrund der spezifischen Eigenschaften von Fluor eine verbesserte Löslichkeit und spektroskopische Eigenschaften auf. Dies macht sie für die Verwendung in materialwissenschaftlichen Anwendungen geeignet, wie z. B. der Entwicklung organischer Halbleiter .
Chemische Synthese
Die Reaktivität der Trifluorethoxygruppe kann in der chemischen Synthese genutzt werden, um neuartige Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen zu schaffen, darunter die organische Chemie und die Materialwissenschaften .
Analytische Chemie
In der analytischen Chemie können Trifluorethoxyverbindungen als Reagenzien oder funktionelle Gruppen verwendet werden, um die Detektion und Quantifizierung chemischer Spezies in komplexen Gemischen zu verbessern .
Umweltwissenschaften
Trifluorethoxyverbindungen können in den Umweltwissenschaften verwendet werden, um das Verhalten und die Auswirkungen fluorierter Verbindungen in Ökosystemen zu untersuchen, da sie einzigartige chemische Eigenschaften besitzen .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8-2-4-9(5-3-8)10(15)6-16-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSBQDVDCMZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)

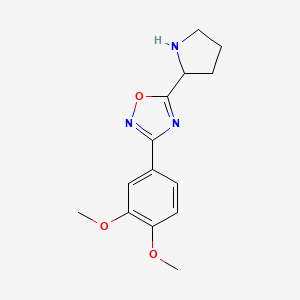
![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
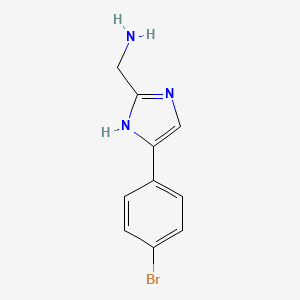
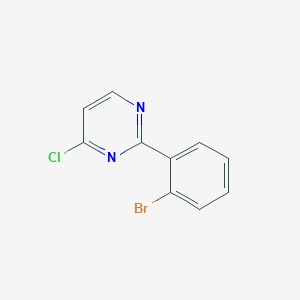
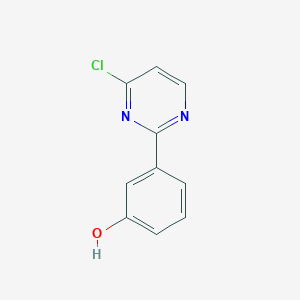

![3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)


![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
